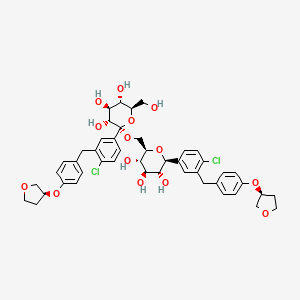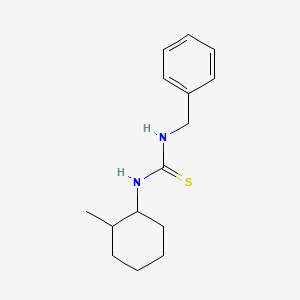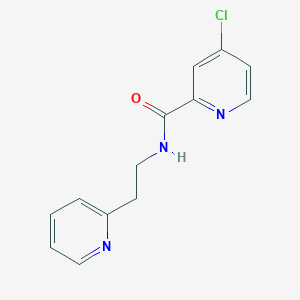
4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide is a chemical compound with the molecular formula C13H12ClN3O It is characterized by the presence of a chloro group, a pyridinyl group, and a picolinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide can be achieved through several methods. One common approach involves the reaction of 4-chloropicolinic acid with 2-(pyridin-2-yl)ethylamine under appropriate conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted picolinamide derivatives.
Applications De Recherche Scientifique
4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline
- N-(pyridin-2-yl)amides
- 2-Chloro-thieno[2,3-d]pyrimidin-4-amine derivatives
Uniqueness
4-Chloro-N-(2-(pyridin-2-yl)ethyl)picolinamide is unique due to its specific structural features, such as the presence of both a chloro group and a pyridinyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClN3O |
|---|---|
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
4-chloro-N-(2-pyridin-2-ylethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H12ClN3O/c14-10-4-7-16-12(9-10)13(18)17-8-5-11-3-1-2-6-15-11/h1-4,6-7,9H,5,8H2,(H,17,18) |
Clé InChI |
MAMJKJPSSZDAKB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


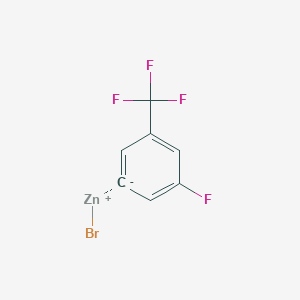
![methyl 4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14893866.png)
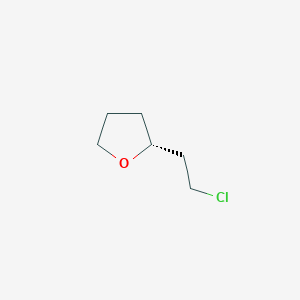
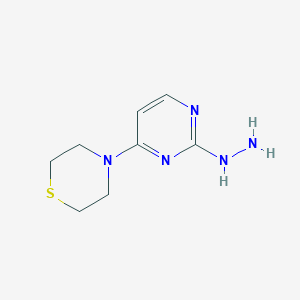
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
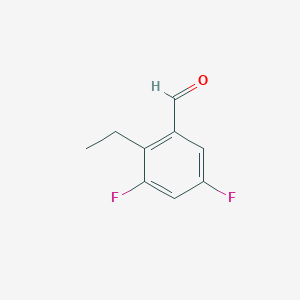
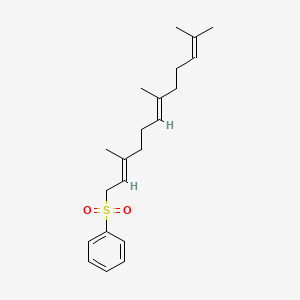
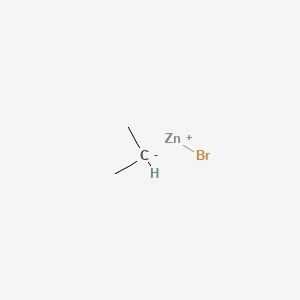
![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)

